![molecular formula C11H14F3N B2836172 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2248172-40-7](/img/structure/B2836172.png)
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as TFMPA, is a chemical compound that has been widely studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This leads to the modulation of various signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of protein kinase C. These effects may contribute to the observed neuroprotective and anti-inflammatory properties of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the protection of cells against oxidative stress. It has also been found to enhance cognitive function and improve memory in animal models.
実験室実験の利点と制限
One advantage of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is its high selectivity for sigma-1 receptors, which allows for the specific targeting of this receptor subtype in experimental studies. However, its limited solubility in water and low stability at room temperature may pose challenges for its use in certain experimental settings.
将来の方向性
Future research on (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine may focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, further studies may explore the underlying mechanisms of its neuroprotective and anti-inflammatory effects, as well as its potential interactions with other pharmacological agents.
合成法
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination using an amine such as methylamine to yield (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine.
科学的研究の応用
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for sigma-1 receptors, which are involved in regulating various cellular processes such as calcium signaling, ion channel activity, and protein synthesis. (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has also been found to modulate the activity of neurotransmitter systems such as dopamine, serotonin, and glutamate, which are involved in mood regulation, cognition, and addiction.
特性
IUPAC Name |
(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXNYNNWRBOE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

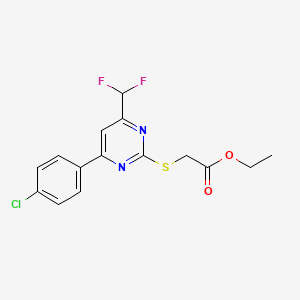
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)
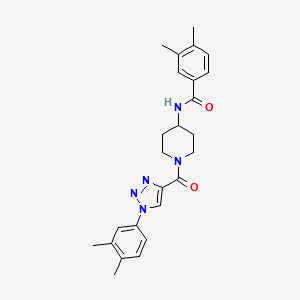
![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)
![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)
![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)
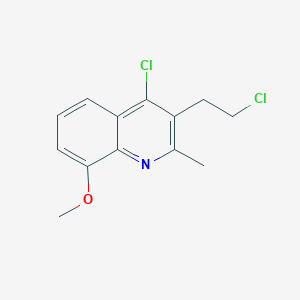
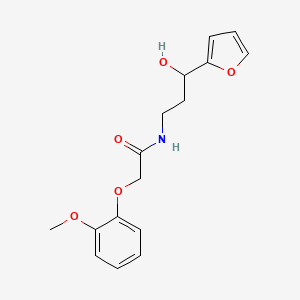
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)

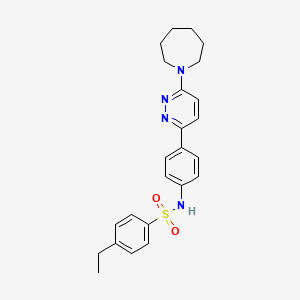
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)